Cas no 1805210-62-1 (4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine)

4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine 化学的及び物理的性質
名前と識別子
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- 4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine
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- インチ: 1S/C7H5ClF2INO/c8-1-3-4(6(9)10)2-12-7(11)5(3)13/h2,6,13H,1H2
- InChIKey: FNCCBFFJMYCCAL-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(CCl)=C(C=N1)C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 33.1
4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030067-500mg |
4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |
1805210-62-1 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029030067-250mg |
4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |
1805210-62-1 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029030067-1g |
4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |
1805210-62-1 | 95% | 1g |
$2,779.20 | 2022-04-01 |
4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine 関連文献
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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9. Back matter
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridineに関する追加情報
Introduction to 4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine (CAS No. 1805210-62-1)
4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine, identified by its CAS number 1805210-62-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a chloromethyl group, a difluoromethyl group, and an iodopyridine core, make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The chloromethyl functional group in 4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine introduces reactivity that can be exploited in various synthetic pathways. This group is particularly useful in forming carbon-carbon bonds, making it valuable for constructing complex molecular architectures. The difluoromethyl moiety, on the other hand, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. These properties have led to its incorporation in numerous research studies aimed at developing novel therapeutic agents.
The iodopyridine core of the compound provides a versatile platform for further functionalization. Iodine atoms are frequently used in medicinal chemistry due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl structures. These reactions are widely employed in the synthesis of biologically active compounds, including many FDA-approved drugs. The hydroxyl group present in the molecule also adds another layer of reactivity, allowing for further modifications through etherification or esterification processes.
In recent years, 4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine has been studied for its potential applications in the development of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its utility in creating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of the chloromethyl, difluoromethyl, and iodopyridine groups provides a multifaceted scaffold that can be tailored to interact with specific biological targets. This flexibility has made it a valuable building block in medicinal chemistry.
The synthesis of 4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine involves multi-step organic transformations that highlight the compound's synthetic complexity. The process typically begins with the preparation of the pyridine core, followed by sequential functionalization at the 4-position with a chloromethyl group, at the 5-position with a difluoromethyl
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